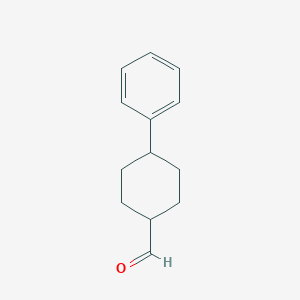

4-Phenylcyclohexanecarbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLXMWDBBUJWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573804, DTXSID201287229 | |

| Record name | 4-Phenylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Phenylcyclohexanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466-74-6, 126781-72-4 | |

| Record name | 4-Phenylcyclohexanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Phenylcyclohexanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylcyclohexane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Phenylcyclohexanecarbaldehyde and Its Derivatives

Strategic Approaches to Aldehyde Functional Group Formation

The introduction of the aldehyde functional group onto the 4-phenylcyclohexane scaffold requires precise control over reaction conditions to prevent over-oxidation or reduction. Several strategic methods have been developed to achieve this transformation efficiently.

Selective Reduction of Nitriles to Aldehydes (e.g., using Diisobutylaluminium Hydride in Continuous Flow Technology)

The reduction of a nitrile to an aldehyde is a classic transformation that can be challenging due to the potential for over-reduction to the primary amine. Diisobutylaluminium Hydride (DIBAL-H) is a powerful and bulky reducing agent highly effective for this partial reduction. chegg.comaip.org The reaction proceeds through the formation of an N-Al Lewis acid-base adduct, followed by hydride transfer to the nitrile carbon. researchgate.net This creates an imine-aluminium complex, which is stable at low temperatures. Subsequent aqueous workup hydrolyzes the intermediate imine to yield the desired aldehyde. chegg.comaip.org

The use of DIBAL-H is particularly advantageous as it can selectively reduce nitriles and esters to aldehydes, whereas stronger reducing agents like lithium aluminium hydride would reduce them completely to amines and alcohols, respectively. chegg.comaip.org To achieve high selectivity, the reaction is typically performed by the slow addition of one equivalent of DIBAL-H at low temperatures, such as -78 °C. nih.gov

Continuous flow technology has emerged as a superior method for performing DIBAL-H reductions, offering enhanced control over reaction parameters like temperature, stoichiometry, and residence time. researchgate.net This technology allows for rapid mixing and quenching, minimizing the formation of byproducts from over-reduction and improving the safety and scalability of the process. researchgate.net

Table 1: Key Parameters in DIBAL-H Reduction of Nitriles to Aldehydes

| Parameter | Rationale | Typical Conditions |

| Reducing Agent | Diisobutylaluminium Hydride (DIBAL-H) | Bulky hydride reagent that allows for selective partial reduction of the nitrile to an imine intermediate. aip.org |

| Stoichiometry | ~1 equivalent | Prevents over-reduction to the primary amine. nih.gov |

| Temperature | Low (e.g., -78 °C) | Stabilizes the imine-aluminium intermediate, preventing further reduction before workup. nih.gov |

| Technology | Continuous Flow | Provides precise control over mixing, temperature, and residence time (<60 seconds), enhancing selectivity and yield. researchgate.net |

| Workup | Aqueous Acid | Hydrolyzes the imine intermediate to the final aldehyde product. chegg.comresearchgate.net |

Homologation Reactions for Aldehyde Precursors (e.g., Wittig reaction on 4-oxo-1-phenylcyclohexanecarboxaldehyde 4-cyclic ethylene (B1197577) acetal)

Homologation reactions are chemical processes that extend a carbon chain by a single repeating unit, often a methylene (B1212753) group (-CH₂-). wikipedia.org The Wittig reaction is a cornerstone of carbon-carbon bond formation and can be adapted for homologation to synthesize aldehydes. wikipedia.orgmasterorganicchemistry.com Specifically, the reaction of a ketone or aldehyde with methoxymethylenetriphenylphosphine (Ph₃P=CHOCH₃) produces an enol ether, which can be readily hydrolyzed under acidic conditions to yield a homologous aldehyde. wikipedia.orglibretexts.org

In a potential synthesis of a 4-phenylcyclohexanecarbaldehyde derivative, a suitable ketone precursor such as 4-phenylcyclohexanone (B41837) could be used. The ketone is first reacted with the Wittig reagent, (methoxymethyl)triphenylphosphonium (B8745145) chloride, in the presence of a strong base to form a methoxyvinylcyclohexane intermediate. Subsequent hydrolysis of this enol ether cleaves the ether linkage and tautomerizes the resulting enol to the more stable aldehyde, effectively adding a formyl group (-CHO) and extending the carbon chain by one. This method provides a powerful route to the aldehyde from a readily available ketone.

Aldol (B89426) Condensation Routes to Precursors

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be employed to construct precursors to the 4-phenylcyclohexane ring system. youtube.commdpi.com A crossed or directed aldol condensation between benzaldehyde (B42025) and cyclohexanone (B45756) is a common strategy. chegg.comresearchgate.net In this reaction, a base catalyst deprotonates the α-carbon of cyclohexanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. chegg.comyoutube.com

The initial product is a β-hydroxy ketone, which readily undergoes dehydration (elimination of water), often spurred by heat or the reaction conditions, to yield an α,β-unsaturated ketone, specifically 2-(phenylmethylene)cyclohexanone. aip.org This condensation product is a key intermediate. The carbon-carbon double bond and the ketone functionality can then be selectively reduced in subsequent synthetic steps to afford the saturated 4-phenylcyclohexane core. Finally, the introduction of the aldehyde group can be achieved through various methods, including those previously described, starting from a functional group handle introduced during or after the reduction steps. Various catalysts, including solid-base catalysts like hydrotalcites, can be used to promote this reaction heterogeneously, which simplifies catalyst recovery and purification. mdpi.com

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. libretexts.orgresearchgate.net These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate libraries of structurally diverse and complex molecules from simple building blocks. libretexts.org this compound is an ideal aldehyde component for such reactions.

Ugi Reaction in Complex Molecular Construction

The Ugi four-component reaction (U-4CR) is one of the most prominent and versatile MCRs in organic synthesis. youtube.comorganic-chemistry.org It involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative, often referred to as a peptidomimetic. wikipedia.orgcerritos.edu The reaction is typically exothermic and proceeds rapidly upon addition of the isocyanide component. wikipedia.org

The mechanism involves the initial formation of an imine from the aldehyde (this compound) and the amine. cerritos.edu This imine is then activated by protonation from the carboxylic acid, followed by nucleophilic attack by the isocyanide carbon. A final, irreversible Mumm rearrangement yields the stable bis-amide product. wikipedia.org By systematically varying the amine, carboxylic acid, and isocyanide components, a vast library of diverse analogs incorporating the 4-phenylcyclohexyl moiety can be synthesized, which is invaluable for drug discovery and materials science. youtube.comcerritos.edu The Ugi reaction's tolerance of a wide range of functional groups further enhances its utility in creating complex molecular architectures. organic-chemistry.org

Table 2: Components for an Ugi Reaction Involving this compound

| Component | Role | Example Reactants |

| Aldehyde | Forms imine intermediate | This compound |

| Amine | Forms imine intermediate | Benzylamine, Aniline, Glycine (B1666218) methyl ester |

| Carboxylic Acid | Activates iminium ion | Acetic acid, Benzoic acid, Proline |

| Isocyanide | Undergoes nucleophilic addition | tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl (B1604629) isocyanide |

Other Multi-Component Strategies for Diverse Analogs

Beyond the Ugi reaction, this compound can be utilized in other MCRs to generate diverse molecular scaffolds. These reactions provide powerful tools for diversity-oriented synthesis, aiming to create libraries of compounds with broad structural variety. libretexts.orgresearchgate.net

One such example is the Petasis reaction , also known as the boronic acid Mannich reaction. This three-component reaction involves an amine, an aldehyde (such as this compound), and a vinyl- or aryl-boronic acid to synthesize substituted amines.

Another strategy involves Mannich-type four-component reactions (4CRs) . These processes can involve the sequential reaction of an aldehyde, an amine, an acid chloride, and a nucleophile to create highly functionalized intermediates. wikipedia.org These intermediates are designed for subsequent cyclization reactions, providing access to a wide array of complex heterocyclic systems. wikipedia.orgorganic-chemistry.org The flexibility in choosing each of the four components allows for the systematic construction of diverse molecular libraries built around the 4-phenylcyclohexyl core.

Organometallic and Advanced Reagent Chemistry

The use of sophisticated organometallic reagents and advanced chemical transformations provides powerful tools for the synthesis and derivatization of complex molecules like this compound.

Organovanadium chemistry offers effective methods for the synthesis of carbonyl compounds. wikipedia.org While organovanadium compounds have found minor use as reagents in general organic synthesis, they are significant in certain catalytic processes. wikipedia.org A notable application is the vanadium-catalyzed oxidation of alcohols to produce aldehydes and ketones. organic-chemistry.orgresearchgate.net

Research has demonstrated that vanadium pentoxide (V₂O₅) can serve as an efficient catalyst for the oxidation of alcohols using atmospheric oxygen, particularly in a toluene (B28343) solvent at elevated temperatures (approx. 100°C). organic-chemistry.orgresearchgate.net This method is advantageous as it is both economically and environmentally appealing, avoiding the need for stoichiometric, hazardous oxidizing agents. organic-chemistry.org For the synthesis of this compound, its precursor, 4-phenylcyclohexylmethanol, can be oxidized using this vanadium-catalyzed system. A key consideration in the oxidation of primary alcohols to aldehydes is the potential for over-oxidation or side reactions. organic-chemistry.org To prevent the formation of ester byproducts, which can arise from hemiacetal intermediates, the addition of a base like potassium carbonate (K₂CO₃) is often required to yield the aldehyde selectively. organic-chemistry.org

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Starting Material | 4-Phenylcyclohexylmethanol | The alcohol precursor to the target aldehyde. |

| Catalyst | Vanadium Pentoxide (V₂O₅) | A catalytic amount is used for the oxidation. organic-chemistry.org |

| Oxidant | Atmospheric Oxygen (O₂) | Serves as a green and readily available terminal oxidant. organic-chemistry.org |

| Solvent | Toluene | Effective solvent for this transformation. organic-chemistry.org |

| Temperature | ~100 °C | Heating is required to drive the reaction. researchgate.net |

| Additive | Potassium Carbonate (K₂CO₃) | Required for primary alcohols to prevent ester formation and selectively yield the aldehyde. organic-chemistry.org |

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org This transformation involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orgmasterorganicchemistry.com The reaction is highly reliable and proceeds through an oxaphosphetane intermediate, which decomposes to form the desired alkene and a stable phosphine (B1218219) oxide, providing the thermodynamic driving force. masterorganicchemistry.compitt.edu

For this compound, the Wittig reaction provides a direct route to a wide array of vinyl derivatives. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature of the phosphorus ylide used. wikipedia.orgmasterorganicchemistry.com

Non-stabilized ylides (where the R group on the ylidic carbon is an alkyl group) typically react under kinetic control to produce (Z)-alkenes with high selectivity. wikipedia.orgic.ac.uk

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive and generally lead to the thermodynamically favored (E)-alkene. wikipedia.orglumenlearning.com

Semistabilized ylides (where the R group is an aryl group) often result in poor selectivity, yielding mixtures of (E) and (Z) isomers. wikipedia.org

The Wittig reagent itself is typically prepared by reacting triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base like n-butyllithium to form the reactive ylide. masterorganicchemistry.comlumenlearning.com

| Wittig Reagent (Ylide) | Ylide Type | Predicted Major Alkene Product | Expected Stereochemistry |

|---|---|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Non-stabilized | 4-(Vinyl)phenylcyclohexane | N/A |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Non-stabilized | 4-(Prop-1-en-1-yl)phenylcyclohexane | (Z)-isomer wikipedia.org |

| (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | Stabilized | 3-(4-Phenylcyclohexyl)acrylonitrile | (E)-isomer wikipedia.org |

| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Stabilized | Ethyl 3-(4-phenylcyclohexyl)acrylate | (E)-isomer wikipedia.orglumenlearning.com |

| Benzylidenetriphenylphosphorane (Ph₃P=CHPh) | Semistabilized | 1-Phenyl-2-(4-phenylcyclohexyl)ethene | Poor E/Z selectivity wikipedia.org |

Flow Chemistry and Green Synthesis Innovations

Modern synthetic chemistry increasingly emphasizes the development of sustainable and efficient processes. Flow chemistry and one-pot strategies are at the forefront of these innovations, offering significant advantages over traditional batch processing.

Continuous flow chemistry involves performing chemical reactions in a continuously streaming fluid, passing through a network of tubes or microreactors. rsc.org This technology offers numerous advantages over batch synthesis, including superior heat and mass transfer, enhanced safety, and improved reproducibility. rsc.orgvapourtec.com The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and can lead to higher yields and selectivities. thalesnano.com

The synthesis of this compound via the oxidation of 4-phenylcyclohexylmethanol is an ideal candidate for adaptation to a continuous flow process. acs.orgresearchgate.net For instance, a robust flow protocol for alcohol oxidation uses catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite (B82951) (NaOCl) as a cost-effective oxidant. acs.org In such a setup, solutions of the alcohol and the oxidant are pumped and mixed, then passed through a temperature-controlled reactor coil. The small reactor volume at any given moment minimizes the risks associated with exothermic reactions or hazardous reagents. vapourtec.com

| Parameter | Example Value/Type | Significance |

|---|---|---|

| Reactor Type | Coil Reactor (e.g., PFA tubing) | Provides high surface-area-to-volume ratio for efficient heat transfer. acs.org |

| Pumps | HPLC or Syringe Pumps | Ensure precise and pulseless flow of reagents. |

| Reagent Stream 1 | 4-Phenylcyclohexylmethanol in an organic solvent (e.g., EtOAc, DCM) with catalytic TEMPO. acs.orgacs.org | Substrate and catalyst solution. |

| Reagent Stream 2 | Aqueous NaOCl solution (with NaBr). acs.org | Inexpensive and effective oxidant system. |

| Flow Rate | 0.1 - 10.0 mL/min | Determines residence time and throughput. researchgate.net |

| Reactor Volume | 1 - 20 mL | Along with flow rate, defines residence time. acs.org |

| Residence Time | 2 - 30 min | Optimized to ensure complete conversion. acs.org |

| Temperature | 0 - 50 °C | Precisely controlled to manage reaction rate and selectivity. thalesnano.com |

| Back Pressure Regulator | 10 - 100 psi | Allows for heating solvents above their boiling points and improves gas solubility if used. rsc.org |

A potential one-pot strategy for synthesizing a derivative of this compound could involve a tandem reaction sequence. For example, a process could be designed starting with simpler, commercially available precursors to construct the substituted cyclohexane (B81311) ring and install the aldehyde functionality in a single pot. One such conceptual pathway is a tandem aldol condensation-addition reaction. nih.gov A base-catalyzed aldol condensation between an appropriate aldehyde and a methyl ketone could generate an α,β-unsaturated ketone intermediate in situ. nih.gov This intermediate could then undergo a conjugate addition reaction with an organometallic reagent, followed by a final transformation to yield a complex derivative. While a direct one-pot synthesis of this compound itself is complex, tandem reactions are frequently employed to build its core structure or to elaborate it into more complex derivatives efficiently. nih.govnih.gov

| Step | Reaction Type | Description | Key Reagents |

|---|---|---|---|

| 1 | Fischer Indole Synthesis (Variant) | Condensation of 4-phenylcyclohexanone with an arylhydrazine hydrochloride. | 4-Phenylcyclohexanone, Arylhydrazine HCl |

| 2 | Cyclization | Acid-catalyzed intramolecular cyclization (e.g., Borsche–Drechsel cyclization) to form a tetrahydrocarbazole intermediate. | Acid catalyst (e.g., H₂SO₄) |

| 3 | Dehydrogenation/Aromatization | Oxidation of the tetrahydrocarbazole to the fully aromatic carbazole (B46965) derivative. | Molecular Oxygen (O₂), Metal-free conditions rsc.org |

| 4 | Formylation | Introduction of an aldehyde group onto the carbazole ring (e.g., Vilsmeier-Haack reaction). | POCl₃, DMF |

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| This compound | C₁₃H₁₆O | Primary subject of the article |

| 4-Phenylcyclohexylmethanol | C₁₃H₁₈O | Precursor for oxidation synthesis |

| Vanadium Pentoxide | V₂O₅ | Catalyst for alcohol oxidation |

| Potassium Carbonate | K₂CO₃ | Base used in oxidation reaction |

| Triphenylphosphine | C₁₈H₁₅P | Precursor to Wittig reagents |

| Triphenylphosphine oxide | C₁₈H₁₅PO | Byproduct of the Wittig reaction |

| Methylenetriphenylphosphorane | C₁₉H₁₇P | Wittig reagent |

| Ethyl (triphenylphosphoranylidene)acetate | C₂₂H₂₁O₂P | Stabilized Wittig reagent |

| TEMPO | C₉H₁₈NO | Catalyst for flow oxidation |

| Sodium Hypochlorite | NaOCl | Oxidant in flow chemistry |

| 4-Phenylcyclohexanone | C₁₂H₁₄O | Conceptual precursor in one-pot synthesis |

| Toluene | C₇H₈ | Solvent |

Reaction Pathways and Mechanistic Investigations of 4 Phenylcyclohexanecarbaldehyde

Elucidation of Aldehyde Functional Group Reactivity

The aldehyde group is the more reactive site of the molecule, readily undergoing nucleophilic attack and other characteristic aldehyde reactions.

Reductive Amination Mechanisms and Scope with 4-Phenylcyclohexanecarbaldehyde

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. wikipedia.org In the case of this compound, this reaction proceeds by the initial formation of a hemiaminal upon reaction with an amine, which then dehydrates to form an imine intermediate. This imine is subsequently reduced to the final amine product. wikipedia.orgyoutube.com The reaction is typically carried out in a one-pot fashion, where the aldehyde, amine, and a reducing agent are combined. wikipedia.org

Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) is particularly effective as it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, which is advantageous when working with precious substrates. masterorganicchemistry.com The reaction conditions are generally mild and can be performed under neutral or weakly acidic pH to facilitate imine formation. wikipedia.org

The scope of the reductive amination with this compound is broad, allowing for the introduction of various primary and secondary amine functionalities. However, direct alkylation of amines can sometimes lead to over-alkylation, a problem that reductive amination effectively avoids. masterorganicchemistry.com For the synthesis of chiral amines, asymmetric reductive amination methods can be employed, often utilizing chiral catalysts. wikipedia.org

Table 1: Examples of Reductive Amination Reactions

| Amine | Reducing Agent | Product |

| Ammonia | Sodium cyanoborohydride | (4-Phenylcyclohexyl)methanamine |

| Methylamine | Sodium triacetoxyborohydride (B8407120) | N-Methyl-(4-phenylcyclohexyl)methanamine |

| Aniline | Catalytic Hydrogenation (Pd/C) | N-Phenyl-(4-phenylcyclohexyl)methanamine |

Detailed Studies of Olefination Reactions (e.g., Wittig, Roush Crotylations, Marshall Homopropargylation)

Olefination reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds. The Wittig reaction, in particular, is a widely used method to convert aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the carbonyl carbon of this compound. lumenlearning.commasterorganicchemistry.com This initial nucleophilic addition leads to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. libretexts.org The driving force of the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide, which leads to the final alkene product. lumenlearning.com The stereochemical outcome of the Wittig reaction, yielding either the E or Z-alkene, is influenced by the nature of the ylide used. wikipedia.org

Roush crotylation reactions are a valuable tool for the asymmetric synthesis of homoallylic alcohols. These reactions utilize chiral tartrate-derived allylboronates to react with aldehydes like this compound. The reaction proceeds through a chair-like transition state, and the stereochemistry of the resulting alcohol is controlled by the chirality of the tartrate ligand. harvard.edu Lower reaction temperatures generally lead to higher enantioselectivity. harvard.edu

Condensation Reactions for Derivatives (e.g., with 2,4-dinitrophenylhydrazine)

Condensation reactions of this compound with various reagents provide a straightforward method for the synthesis of a range of derivatives. A classic example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which serves as a qualitative test for aldehydes and ketones. quora.comchemicalbook.com The reaction involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone. chemicalbook.comyoutube.com This derivative is typically a colored precipitate, with the color intensity depending on the degree of conjugation in the parent carbonyl compound. youtube.com The formation of this derivative can be used for the characterization and identification of the original aldehyde. quora.com

Cyclohexane (B81311) Ring Transformations and Derivatization

While the aldehyde group is the primary site of reactivity, the phenylcyclohexane (B48628) moiety can also undergo various transformations, leading to more complex molecular architectures.

Spirocompound Formation and Rearrangements (e.g., from 4-oxo-1-phenylcyclohexanecarboxaldehyde)

While direct spirocyclization from this compound is not a common transformation, related structures can be used to form spirocyclic compounds. For instance, a derivative such as 4-oxo-1-phenylcyclohexanecarboxaldehyde possesses both a ketone and an aldehyde functionality. This bifunctional nature allows for intramolecular reactions or sequential reactions at both carbonyl centers, which can be exploited to construct spirocyclic systems. The formation of such compounds often involves intricate reaction cascades and rearrangements, leading to structurally complex and diverse molecular scaffolds.

Regioselective Functionalization of the Phenylcyclohexane Moiety

The direct and selective functionalization of C-H bonds is a significant area of research in organic synthesis as it offers an atom-economical way to modify molecular scaffolds. rsc.org For the phenylcyclohexane moiety, regioselective functionalization can be challenging due to the presence of multiple C-H bonds with similar reactivity. However, directing groups can be employed to control the position of functionalization. mdpi.com For instance, a substituent on the phenyl ring or the cyclohexane ring can direct incoming reagents to a specific position.

Recent advances in catalysis, particularly using transition metals like palladium and rhodium, have enabled the regioselective C-H activation and functionalization of arenes and cycloalkanes. rsc.orgmdpi.comnih.gov These methods can be applied to introduce new functional groups at specific positions on either the phenyl or the cyclohexane ring of the this compound framework, expanding its synthetic utility. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity. scispace.com

Advanced Mechanistic Characterization

The elucidation of complex reaction mechanisms involving aldehydes has been significantly advanced through the synergistic application of computational chemistry and sophisticated spectroscopic techniques. These methods provide invaluable insights into transient intermediates, transition states, and the energetic landscapes of reaction pathways.

Computational and Spectroscopic Approaches to Reaction Mechanism Elucidation

Computational Approaches: Unveiling Reaction Landscapes

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions. coe.eduresearchgate.netresearchgate.net For aldehydes similar to this compound, DFT calculations can map out the potential energy surfaces of various reaction pathways, identifying the most energetically favorable routes. For instance, in the acetalization of 2-methylbenzaldehyde (B42018) with methanol, a reaction analogous to what this compound would undergo, ab initio methods have been used to determine the most probable reaction pathway for the formation of the corresponding acetal (B89532). researchgate.net

DFT studies on the dehydrogenation of cyclohexane catalyzed by metal cations like Ni+ provide insights into the activation of C-H bonds within the cyclohexyl ring, a process relevant to potential catalytic transformations of this compound. researchgate.net These calculations can distinguish between competing pathways, such as C-H versus C-C bond activation, and identify the rate-determining steps. researchgate.net In the context of cycloaddition reactions, DFT has been employed to investigate the stereoselectivities of N-heterocyclic carbene (NHC)-catalyzed reactions between arylalkylketenes and electron-deficient benzaldehydes, demonstrating how computational models can predict and explain experimental outcomes. rsc.org

A theoretical study on the electronic spectra of benzaldehyde (B42025) using multiconfigurational second-order perturbation theory (MS-CASPT2) has successfully assigned the electronic transitions, providing a fundamental understanding of its photochemical behavior. researchgate.netacs.org Such computational analyses are crucial for interpreting spectroscopic data and predicting the reactivity of related aromatic aldehydes.

Spectroscopic Approaches: Capturing Transient Species

Spectroscopic methods are indispensable for the experimental characterization of reaction intermediates and for validating computational models. Infrared (IR) spectroscopy, for example, has been used to study the vibrational modes of benzaldehyde and its derivatives in various states. researchgate.net These studies can reveal information about intermolecular interactions, such as hydrogen bonding, which can play a significant role in reaction mechanisms. researchgate.net Overtone spectroscopy has also been applied to benzaldehyde to investigate the C-H stretching vibrations of both the aryl and aldehyde groups, providing data on bond dissociation energies. ias.ac.in

In the context of catalysis, spectroscopic techniques are vital for identifying the species involved in the catalytic cycle. For instance, in the photocatalytic acetalization of benzaldehyde, spectroscopic analysis combined with DFT calculations helped to identify the roles of dual acid sites on the catalyst surface. acs.org Deuterium-labeling experiments, a powerful tool in mechanistic studies, have been used to demonstrate that γ-C(sp³)–H bond cleavage is the rate-limiting step in the palladium-catalyzed arylation of aliphatic aldehydes. nih.gov

The following table summarizes key computational and spectroscopic findings from studies on compounds analogous to this compound:

| Technique | Analyte/System | Key Findings | Reference |

| DFT (B3LYP) | Ni+-catalyzed cyclohexane dehydrogenation | The reaction proceeds via exclusive C-H bond activation, with C-C bond activation being energetically less favorable. | researchgate.net |

| DFT (M06-2X) | NHC-catalyzed [2+2] cycloaddition of arylalkylketenes and benzaldehydes | The [2+2] cycloaddition step is both the rate- and stereoselectivity-determining step. | rsc.org |

| Ab initio | Acetalization of 2-methylbenzaldehyde | Determined the most probable reaction pathway for acetal formation. | researchgate.net |

| IR Spectroscopy | Benzaldehyde | Revealed spectral features indicating the formation of molecular dimers through intermolecular C=O...H-C hydrogen bonds. | researchgate.net |

| Deuterium Labeling | Pd-catalyzed γ-C-H arylation of aliphatic aldehydes | Indicated that γ-C(sp³)–H bond cleavage is the rate-limiting step. | nih.gov |

Ligand-Controlled Mechanistic Divergence in Metal-Catalyzed Systems

In metal-catalyzed reactions, the ligands coordinated to the metal center play a crucial role in determining the reaction's outcome, often leading to mechanistic divergence where different products are formed from the same starting materials simply by altering the ligand. This control is exerted through the steric and electronic properties of the ligands, which influence the stability of intermediates and the energy barriers of different reaction pathways.

Ligand Effects on Reactivity and Selectivity

The choice of ligand can dramatically affect the rate and selectivity of a catalytic reaction. For example, in the Pd-catalyzed ortho C–H hydroxylation of benzaldehydes, the use of a transient directing group in conjunction with an external ligand was essential for achieving the desired transformation. acs.org Similarly, the direct γ-C-H arylation of aliphatic aldehydes was achieved through the concurrent use of a transient ligand and an external ligand, highlighting the intricate role of ligand systems in enabling challenging C-H functionalizations. nih.gov

In the context of rhodium-catalyzed hydroacylation reactions, the use of different phosphine (B1218219) ligands can lead to a switch in regioselectivity. For instance, in the hydroacylation of alkynes with β-carbonyl-substituted aldehydes, the use of the Ampaphos ligand can trigger a switch from linear to branched products. acs.org This demonstrates the power of ligand design in controlling the reaction pathway.

Mechanistic Divergence in Action

A striking example of ligand-controlled mechanistic divergence is observed in the cobalt-catalyzed reactions of enynes with aldehydes. Depending on the phosphine ligand used, the reaction can proceed through either a hydroalkenylation or a [2+2+2]-cycloaddition pathway. nih.gov This divergence arises from the different coordination environments created by the ligands, which in turn favor different elementary steps in the catalytic cycle.

Gold-catalyzed cascade cyclizations of 1,4-diene-tethered 2-alkynylbenzaldehydes also exhibit ligand-controlled chemoselectivity. By choosing the appropriate ligand, the reaction can be directed towards the formation of different polycyclic scaffolds. researchgate.net DFT studies have been instrumental in explaining these selectivities, revealing how ligands can influence the energy barriers of competing pathways. researchgate.net

The following table illustrates examples of ligand-controlled mechanistic divergence in reactions involving aldehydes:

| Catalyst System | Substrate(s) | Ligand 1 | Product 1 | Ligand 2 | Product 2 | Reference |

| Co(II) complex | 1,6-enyne and N-vinylphthalimide | (S,S)-BDPP | [2+2+2]-cycloaddition product | dppp | Hydroalkenylation product | nih.gov |

| Rh(I) complex | β-amido aldehyde and alkyne | Various bisphosphines | Linear hydroacylation product | Ampaphos | Branched hydroacylation product | acs.org |

| Au(I) complex | 1,4-diene-tethered 2-alkynylbenzaldehyde | IPrAuCl/AgNTf2 | [5+2]-annulation product | P(t-Bu)2(o-biphenyl)AuCl/AgNTf2 | [5+1]-annulation product | researchgate.net |

Derivatization and Chemical Transformations for Advanced Materials and Intermediates

Synthesis of Value-Added Derivatives from 4-Phenylcyclohexanecarbaldehyde

The aldehyde functional group of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of carboxylic acids, esters, amines, amides, and nitriles. These derivatives are valuable as standalone compounds or as building blocks for further synthetic endeavors.

Carboxylic Acid Formation and Esterification (e.g., propionic acid)

The oxidation of this compound yields 4-phenylcyclohexanecarboxylic acid, a key intermediate in its own right. This transformation can be achieved using various oxidizing agents. For instance, a related compound, 4-hydroxycyclohexanecarboxylic acid, is produced through the hydrogenation of p-hydroxybenzoic acid. google.com The resulting carboxylic acid can then undergo esterification with various alcohols to produce a range of esters.

The esterification process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the synthesis of propionate (B1217596) esters can be achieved through reaction with propionic acid or its derivatives. While direct esterification with propionic acid is feasible, using more reactive derivatives like propionyl chloride or propionic anhydride (B1165640) can lead to higher yields and faster reaction times. A general example is the synthesis of cyclohexyl 2-(p-prenylphenyl)propionate from the corresponding carboxylic acid. google.com

Table 1: Examples of Carboxylic Acid and Ester Synthesis

| Starting Material | Reagent(s) | Product | Reference |

| p-Hydroxybenzoic acid | Hydrogenation catalyst (e.g., Ruthenium on carbon) | 4-Hydroxycyclohexanecarboxylic acid | google.com |

| 2-(p-Prenylphenyl)propionic acid | Tetrahydrofurfuryl alcohol, graphite (B72142) bisulfate | Tetrahydrofurfuryl 2-(p-prenylphenyl)propionate | google.com |

| 2-(p-Prenylphenyl)propionic acid | Thionyl chloride, pyridine, glycerine | 2,3-Dihydroxypropyl 2-(p-prenylphenyl)propionate | google.com |

Amine and Amide Derivatives via Reductive Amination and Amidation

Reductive amination is a powerful method for converting aldehydes and ketones into amines. wikipedia.org This one-pot reaction involves the initial formation of an imine or enamine intermediate from the aldehyde and an amine, followed by in-situ reduction to the corresponding amine. wikipedia.orgyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. wikipedia.orgyoutube.com The choice of reducing agent is critical; for instance, sodium cyanoborohydride is effective in mildly acidic conditions where the iminium ion is readily formed and reduced. youtube.com Dibutyltin dichloride has also been shown to catalyze the direct reductive amination of aldehydes and ketones using phenylsilane (B129415) as the reductant. organic-chemistry.org This method is suitable for anilines and dialkylamines. organic-chemistry.org

Amide derivatives can be synthesized from the corresponding carboxylic acid (obtained via oxidation of the aldehyde) or directly from the aldehyde under specific conditions. The conversion of a carboxylic acid to an amide typically involves activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. libretexts.orgyoutube.com Alternatively, cascade catalysis systems involving enzymes can convert aldehydes to amines and then to amides in a one-pot process. google.com The amidation step can be achieved using acylating agents like acids, acid chlorides, or anhydrides. google.com The synthesis of dipeptides, a form of amide, has been achieved with good yields using coupling reagents like DMT/NMM/TsO⁻. nih.gov

Table 2: Reagents for Reductive Amination and Amidation

| Transformation | Reagent(s) | Product Type | Reference |

| Reductive Amination | Amine, NaBH₃CN or NaBH(OAc)₃ | Amine | wikipedia.orgyoutube.com |

| Reductive Amination | Amine, Phenylsilane, Dibutyltin dichloride | Amine | organic-chemistry.org |

| Amidation (from aldehyde) | Enzyme cascade, Acylating agent | Amide | google.com |

| Amidation (from carboxylic acid) | Activating agent (e.g., thionyl chloride), Amine | Amide | libretexts.orgyoutube.com |

| Peptide Coupling | Amino acid, DMT/NMM/TsO⁻ | Dipeptide (Amide) | nih.gov |

Nitrile Derivatives from Aldehydes

The conversion of aldehydes to nitriles is a valuable transformation in organic synthesis. One common method involves the formation of a cyanohydrin by treating the aldehyde with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN or NaCN) in a slightly acidic solution (pH 4-5). libretexts.orglibretexts.org The reaction is typically not performed with pure HCN due to its high toxicity. libretexts.org Another approach is the dehydration of a primary amide, which can be formed from the corresponding aldehyde. libretexts.orgyoutube.com Reagents like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂) are effective for this dehydration. libretexts.orgyoutube.com A method for synthesizing aldehydes from nitriles using Raney nickel catalyst in formic acid has also been studied, which could potentially be reversed. researchgate.net

Construction of Diverse Molecular Scaffolds

The reactivity of this compound allows for its use as a starting material in the construction of more complex molecular architectures, including spirocyclic and fused ring systems, as well as analogues of bioactive molecules.

Spirocyclic and Fused Ring Systems

Spirocyclic compounds, which contain two rings connected by a single common atom, possess unique three-dimensional structures that are of interest in medicinal chemistry and materials science. researchgate.netrsc.org The synthesis of spirocycles often involves intramolecular reactions or cycloadditions. While specific examples starting directly from this compound are not prevalent in the provided search results, the aldehyde functionality can be transformed into groups that facilitate spirocyclization. For instance, conversion to a ketone followed by reaction with a suitable bis-nucleophile could lead to spirocyclic structures. The synthesis of spirocyclic 1,3-diketones has been achieved through a triazolium bromide-catalyzed transannular C-acylation of enol lactones. rsc.org Another example involves the reaction of isatin (B1672199) with acetophenone (B1666503) derivatives to form intermediates that can be cyclized to form spiropyrazolines. researchgate.net

Fused ring systems, where two rings share two or more common atoms, are another important class of molecules. nih.govrsc.org Their synthesis can be achieved through various strategies, including ring-closing metathesis and Diels-Alder reactions. rsc.org For example, fused bicyclic compounds have been synthesized using Grubbs' catalyst. rsc.org The aldehyde group of this compound can be used to introduce functionalities that can participate in ring-forming reactions. For instance, a Wittig reaction could introduce a diene moiety, which could then undergo an intramolecular Diels-Alder reaction to form a fused bicyclic system. The synthesis of fused seven-membered rings has been accomplished via a base-induced ring expansion. chemrxiv.org Additionally, fused iridapyrroles have been generated through the reaction of N-lithiated imine reagents with an iridium complex. nih.gov

Bioactive Molecule Analogues (e.g., Pyrrolidine (B122466) Derivatives)

The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs. nih.govresearchgate.net The synthesis of pyrrolidine derivatives often starts from precursors like proline or involves cycloaddition reactions. nih.govresearchgate.net The aldehyde group of this compound can be a key starting point for the synthesis of pyrrolidine-containing molecules. For instance, a [3+2] cycloaddition reaction between an azomethine ylide generated from an amine and the aldehyde could form a pyrrolidine ring. The synthesis of pyrrolidine derivatives has been achieved through a phosphine-catalyzed [3+2] annulation between N-tosylaldimine derivatives and vinylcyclopropane (B126155) derivatives. researchgate.net Another method involves the reaction of imino ester derivatives with Ag₂CO₃ to produce substituted pyrrolidines. researchgate.net The synthesis of pyrrolidines can also be achieved via ring contraction of pyridines. nih.gov

Polymer and Material Science Applications

The unique chemical structure of this compound, which combines a reactive aldehyde group with a bulky, hydrophobic phenylcyclohexyl moiety, presents intriguing possibilities for its use in polymer and material science. While its direct large-scale application in commercial polymers is not extensively documented, its functional groups offer clear pathways for the synthesis of specialized monomers and the development of high-performance polymers and coatings.

Design and Synthesis of Aldehyde-Functionalized Monomers

The aldehyde group in this compound is a key functional handle that allows for its transformation into a variety of polymerizable monomers. The design and synthesis of such monomers can be approached through several established chemical routes, enabling the incorporation of the distinctive phenylcyclohexyl group into a polymer backbone.

One of the most straightforward strategies involves the conversion of the aldehyde into a more readily polymerizable functional group. For instance, the aldehyde can be reduced to the corresponding alcohol, 4-phenylcyclohexylmethanol. This alcohol can then be esterified with polymerizable acids like acrylic acid or methacrylic acid to yield the corresponding acrylate (B77674) or methacrylate (B99206) monomers. These monomers can subsequently undergo free-radical polymerization to produce polymers with pendant phenylcyclohexyl groups.

Another approach is to utilize the aldehyde group in condensation polymerization reactions. For example, this compound can be reacted with compounds containing active methylene (B1212753) groups, such as malonic acid and its derivatives, to form new di-functional monomers. These monomers can then be used in polyester (B1180765) or polyamide synthesis. While direct polymerization of aldehydes is possible, it often requires specific catalysts and conditions to control the reaction and can lead to polymers with acetal (B89532) linkages.

The synthesis of monomers from this compound can also be designed to create molecules for step-growth polymerization. By modifying both the aldehyde and the phenyl ring, it is possible to create di-functional monomers suitable for producing polyesters, polyamides, or polyimines. For instance, nitration of the phenyl ring followed by reduction can introduce an amino group, and the aldehyde can be converted to a carboxylic acid, yielding an amino acid-type monomer.

The table below outlines potential monomer structures that could be synthesized from this compound and the corresponding polymerization methods.

| Monomer Name | Synthesis from this compound | Polymerization Method |

| 4-Phenylcyclohexylmethyl Acrylate | 1. Reduction of aldehyde to alcohol. 2. Esterification with acrylic acid. | Free-Radical Polymerization |

| 4-Phenylcyclohexylmethyl Methacrylate | 1. Reduction of aldehyde to alcohol. 2. Esterification with methacrylic acid. | Free-Radical Polymerization |

| Bis(4-phenylcyclohexyl)acetal Monomers | Reaction of the aldehyde with a diol. | Polycondensation |

| Amino-acid type Monomer | 1. Conversion of aldehyde to carboxylic acid. 2. Nitration and reduction of the phenyl ring. | Polyamide Synthesis |

Development of Functional Polymers and Coatings

The incorporation of the 4-phenylcyclohexyl group into polymers is expected to impart desirable properties such as enhanced thermal stability, increased glass transition temperature (Tg), improved mechanical strength, and greater hydrophobicity. These characteristics are highly sought after in the development of advanced functional polymers and coatings for demanding applications.

Polymers derived from this compound-based monomers can be tailored for specific uses. For example, polyacrylates and polymethacrylates containing the bulky phenylcyclohexyl side group would likely exhibit high rigidity and be suitable for applications requiring durable, scratch-resistant coatings. The aromatic ring within the structure can also contribute to a higher refractive index, a property that is beneficial for optical applications.

The aldehyde functionality itself, if retained in the polymer structure, can serve as a reactive site for post-polymerization modifications or for creating cross-linked networks. For instance, polymers with pendant aldehyde groups can be cross-linked by reacting them with di- or poly-functional amines or hydrazines, leading to the formation of robust thermosetting materials. This cross-linking capability is particularly valuable in the formulation of high-performance adhesives and coatings that require excellent chemical and thermal resistance.

In the context of coatings, the hydrophobic nature of the phenylcyclohexyl group can be leveraged to create water-repellent surfaces. Such coatings would find use in applications ranging from protective layers on electronic components to anti-fouling marine paints. Furthermore, the aldehyde groups present on the surface of a coating can be used to covalently immobilize other functional molecules, such as biocides or specific proteins, to create surfaces with tailored functionalities.

The development of functional polymers from this compound can also extend to high-performance engineering plastics. Polyamides and polyesters incorporating this structure could exhibit enhanced dimensional stability and resistance to chemical degradation, making them suitable for use in automotive and aerospace components.

The following table summarizes the potential properties and applications of polymers and coatings derived from this compound.

| Polymer/Coating Type | Potential Properties | Potential Applications |

| Polyacrylates/Polymethacrylates | High Tg, high rigidity, high refractive index, hydrophobicity. | Scratch-resistant coatings, optical films, water-repellent surfaces. |

| Cross-linked Polymers | Excellent thermal and chemical resistance, high mechanical strength. | High-performance adhesives, thermosetting resins, durable coatings. |

| Functionalized Surfaces | Covalent attachment of functional molecules. | Biocompatible materials, anti-fouling coatings, sensor surfaces. |

| Polyamides/Polyesters | Enhanced thermal and dimensional stability, chemical resistance. | Engineering plastics for automotive and aerospace components. |

Catalytic Methodologies in 4 Phenylcyclohexanecarbaldehyde Chemistry

Transition Metal Catalysis for Selective Transformations

Transition metal catalysis plays a pivotal role in the chemical transformations involving 4-phenylcyclohexanecarbaldehyde and its precursors. The unique electronic properties of these metals enable a variety of reactions, from C-H bond functionalization to the formation of carbon-carbon bonds.

Palladium-Catalyzed Reactions (e.g., C-H Bond Functionalization)

Palladium-catalyzed C-H bond functionalization has become a powerful tool for the direct and site-selective modification of organic molecules. nih.gov In the context of derivatives of this compound, this methodology allows for the introduction of various functional groups, which can be crucial for late-stage derivatization in the synthesis of complex molecules. nih.gov The aldehyde or a derivative can act as a directing group, guiding the palladium catalyst to a specific C-H bond, thereby ensuring high regioselectivity. nih.govnih.gov Mechanistic studies, including kinetics and isotope effect experiments, have been crucial in understanding the factors that control the selectivity in these reactions, particularly when multiple directing groups are present. nih.gov

For instance, a directing group can facilitate the acetoxylation of an aromatic ring. Subsequent transformations can then be carried out, such as further acetoxylation, chlorination, or arylation, demonstrating the versatility of this approach. nih.gov

Table 1: Examples of Palladium-Catalyzed C-H Functionalization

| Substrate Type | Reagent | Product Type | Catalyst System | Reference |

| Benzylpyridine Derivatives | PhI(OAc)₂ | Acetoxylated Product | Pd(OAc)₂ | nih.gov |

| Phenol Derivatives | Aryl Iodides | Arylated Product | Palladium with silicon-containing template | nih.gov |

| Acyldiazomethanes | Aryl Iodides | α,α-Diaryl Esters | Palladium | umn.edu |

This table is for illustrative purposes and may not directly involve this compound but demonstrates the principles of the described reactions.

Copper-Catalyzed Processes (e.g., Grignard additions)

Copper catalysis is instrumental in facilitating the 1,4-conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds, a key method for C-C bond formation. nih.govmdpi.com While Grignard reagents typically favor 1,2-addition to carbonyls, the presence of a copper catalyst effectively steers the reaction towards the 1,4-adduct. mdpi.com This has been a significant breakthrough, although early work faced challenges with reproducibility, which were later overcome by using stable and soluble copper salts like CuBr·SMe₂ and CuCN. mdpi.com

The development of chiral ligands for copper has enabled highly enantioselective conjugate additions, which is critical for synthesizing chiral molecules. nih.gov For instance, chiral ferrocenyl-based diphosphines have shown excellent performance in the copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. nih.gov

Table 2: Ligands in Copper-Catalyzed Asymmetric Conjugate Addition

| Ligand Type | Substrate | Reagent | Enantioselectivity (ee) | Reference |

| TaniaPhos | Cyclohexenone | Alkylmagnesium Bromides | Excellent | nih.gov |

| JosiPhos | Cyclic Enones | Grignard Reagents | High | nih.gov |

| BIFOP-H | Chalcone, Cyclohexenone | Organozinc and Grignard Reagents | Up to 99% | rsc.org |

This table showcases ligands used in similar reaction types, highlighting the potential for application in the synthesis of this compound precursors.

Titanium-Catalyzed Reactions (e.g., Barbier-type)

Titanocene(III) complexes, which can be generated in situ from commercially available Ti(IV) precursors, are effective catalysts for Barbier-type reactions. nih.gov This reaction involves the coupling of an alkyl halide, a carbonyl group, and a metal to form an alcohol. wikipedia.org A key feature of the Barbier reaction is that the organometallic species is generated in situ, unlike the pre-formation required for Grignard reagents. wikipedia.org

Titanium-catalyzed Barbier-type allylations, crotylations, and prenylations of aldehydes and ketones proceed under mild conditions. nih.gov The mechanism can be nuanced, sometimes involving radical coupling pathways, which allows for transformations that are otherwise difficult to achieve, such as regioselective α-prenylation. nih.gov The catalytic nature and mild conditions make this an attractive method for organic synthesis. nih.gov

Nickel-Mediated Reductions (e.g., of nitriles to aldehydes)

Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165), provides a mild and practical method for the reduction of nitriles to their corresponding amines, which can be precursors to aldehydes. organic-chemistry.org This catalytic system is notable for its tolerance to air and moisture and its reduced toxicity compared to other reducing agents. organic-chemistry.org The reaction is generally clean, and the nickel boride byproduct is easily removed. organic-chemistry.org While yields can be moderate, the method's functional group compatibility and reliability make it a valuable tool in organic synthesis. organic-chemistry.org The presence of a trapping agent is often necessary to prevent the dimerization of the intermediate imine. organic-chemistry.org

Ruthenium-Catalyzed Alkylations of Ketones for Precursors

While specific examples for this compound were not detailed in the provided search results, ruthenium catalysis is well-established for various transformations in organic synthesis. For instance, ruthenium complexes are known to catalyze the alkylation of ketones, which are potential precursors to this compound. These reactions often proceed through transfer hydrogenation mechanisms or involve borrowing hydrogen concepts, enabling the efficient formation of C-C bonds. The development of such catalytic systems is crucial for building the carbon skeleton of complex molecules.

Organocatalysis and Heterogeneous Catalysis

Beyond transition metals, organocatalysis and heterogeneous catalysis offer sustainable and efficient alternatives for the synthesis and transformation of organic compounds.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. organic-chemistry.orgnih.gov These catalysts are often less sensitive to air and moisture, readily available, less toxic, and cheaper than their metal-based counterparts. organic-chemistry.orgprinceton.edu Organocatalysts can operate through various activation modes, including the formation of iminium ions, enamines, or through hydrogen bonding. organic-chemistry.orgprinceton.edu For example, proline and its derivatives are widely used to catalyze reactions of carbonyl compounds. princeton.edu In the context of cyclohexene (B86901) carbaldehydes, organocatalytic cascade reactions have been developed to synthesize highly enantioenriched tetrasubstituted derivatives. researchgate.net

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, offering significant advantages such as easy separation and recyclability of the catalyst. baranlab.orgmdpi.com This is a cornerstone of many industrial chemical processes. baranlab.org The reactivity of heterogeneous catalysts is influenced by factors like particle size, support material, and the distribution of active sites. baranlab.org While historically more focused on large-scale industrial applications, the principles of heterogeneous catalysis are increasingly being applied to fine chemical synthesis, providing robust and environmentally friendly alternatives to homogeneous systems. rsc.org

Organocatalyst Design (e.g., Arylated Cinchona Alkaloids)

Organocatalysis, a cornerstone of modern asymmetric synthesis, utilizes small organic molecules to accelerate chemical reactions. Among the most successful classes of organocatalysts are Cinchona alkaloids, naturally occurring compounds that possess a unique and inherently chiral framework. rsc.org These alkaloids and their derivatives are particularly effective in catalyzing reactions involving carbonyl compounds, making them relevant to the chemistry of aldehydes like this compound.

The catalytic efficacy of Cinchona alkaloids is largely attributed to their structural features, which include a quinoline (B57606) ring, a quinuclidine (B89598) core with a sterically hindered tertiary amine, and a crucial secondary alcohol at the C(9) position. rsc.org The tertiary amine can be readily quaternized by reacting with various alkyl or aryl halides, transforming the alkaloid into a potent phase-transfer catalyst (PTC). rsc.org This modification is central to their application in asymmetric synthesis.

The design of these catalysts has evolved through several generations, with modifications aimed at enhancing enantioselectivity and yield. Arylation, specifically the introduction of bulky aromatic groups at the N-1 position of the quinuclidine nitrogen, has proven to be a particularly effective strategy. These aryl groups, such as benzyl (B1604629) or anthracenylmethyl, create a well-defined chiral environment around the active site, enabling high levels of stereocontrol. sigmaaldrich.com

In a typical phase-transfer catalytic cycle for an alkylation reaction, the quaternized Cinchona alkaloid forms a tight ion pair with an enolate generated from a substrate. The steric bulk of the catalyst's aryl substituent effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus inducing asymmetry in the final product. sigmaaldrich.com The development of dimeric Cinchona alkaloids, where two catalyst moieties are linked together, has further refined this approach, leading to exceptionally high enantioselectivities in reactions such as the alkylation of glycine (B1666218) imines to produce α-amino acids. sigmaaldrich.com

Table 1: Evolution of Cinchona Alkaloid-Based Phase-Transfer Catalysts

| Catalyst Generation | Key Structural Modification | Typical Aryl Group (N-Ar) | Impact on Enantioselectivity (% ee) |

|---|---|---|---|

| 1st Generation | Simple N-alkylation/arylation | Benzyl | 60-70% |

| 2nd Generation | O-alkylation of C(9)-hydroxyl | Benzyl | ~81% |

| 3rd Generation | Bulky N-arylmethyl groups | 9-Anthracenylmethyl | 91-94% |

| Dimeric Catalysts | Two linked alkaloid units | 9-Anthracenylmethyl | >97% |

Data derived from studies on benchmark reactions like glycine imine alkylation. sigmaaldrich.com

Homogeneous vs. Heterogeneous Catalytic Systems in Organic Synthesis

Catalytic processes are broadly classified into two categories: homogeneous and heterogeneous, distinguished by the phase of the catalyst relative to the reactants. pressbooks.pub

Homogeneous Catalysis: In this system, the catalyst exists in the same phase as the reactants, typically in the liquid phase for organic synthesis. pressbooks.pub This shared phase allows for excellent contact between the catalyst and substrate molecules, often leading to high activity, selectivity, and milder reaction conditions. researchgate.net The active sites of homogeneous catalysts are generally well-defined single-atom transition metals stabilized by ligands, which allows for precise tuning of steric and electronic properties to optimize the reaction. ethz.ch However, a significant drawback is the difficulty and expense associated with separating the catalyst from the product mixture, which complicates recycling. researchgate.netethz.ch

Heterogeneous Catalysis: Conversely, heterogeneous catalysts exist in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas reaction mixture. pressbooks.pub The primary advantage of this system is the straightforward separation of the catalyst from the reaction medium by simple filtration, which facilitates easy recovery and reuse. researchgate.netethz.ch This stability and recyclability make heterogeneous catalysts highly desirable for large-scale industrial processes. catalysis.blog However, they often exhibit lower activity and selectivity compared to their homogeneous counterparts. rsc.org Reactions occur on the surface of the catalyst, and issues like lower diffusivity and poorly defined active sites can limit their efficiency. researchgate.netethz.ch

The choice between these systems involves a trade-off between activity and separability. Efforts to combine the advantages of both have led to the development of "heterogenized" homogeneous catalysts, where a molecularly defined catalyst is anchored to a solid support. researchgate.netrsc.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst in the same phase as reactants pressbooks.pub | Catalyst in a different phase from reactants pressbooks.pub |

| Activity/Selectivity | Generally high activity and selectivity researchgate.net | Often lower activity and selectivity rsc.org |

| Catalyst Separation | Difficult and often expensive ethz.ch | Simple and straightforward (e.g., filtration) ethz.ch |

| Recycling | Expensive and complex ethz.ch | Generally straightforward ethz.ch |

| Active Sites | Well-defined, uniform active sites ethz.ch | Poorly defined, non-uniform active sites ethz.ch |

| Reaction Conditions | Typically milder conditions researchgate.net | Can require harsher conditions |

| Heat & Mass Transfer | Efficient heat and mass transfer ethz.ch | Potential for diffusion limitations ethz.ch |

Principles of Catalyst Design and Sustainability

Modern catalyst design extends beyond mere reactivity and selectivity, incorporating principles of sustainability to minimize environmental impact. This involves understanding the intricate relationship between a catalyst's structure and its function, and evaluating its performance against green chemistry benchmarks.

Structure-Activity Relationships in Catalytic Systems

The concept of Structure-Activity Relationships (SAR) is fundamental to the rational design of catalysts. catalysis.blog It posits that the performance of a catalyst is directly linked to its specific structural and electronic properties. mdpi.com By understanding these relationships, chemists can systematically modify a catalyst's architecture to enhance its activity, selectivity, and stability. catalysis.blog

Key structural features that influence catalytic activity include:

Active Sites: These are the specific locations on the catalyst where reactants bind and the chemical transformation occurs. The number, accessibility, and chemical nature of these sites are paramount to the catalyst's function. catalysis.blog

Surface Area: For heterogeneous catalysts, a larger surface area generally provides more active sites, leading to a higher reaction rate. catalysis.blog

Pore Structure: The size and shape of pores within a solid catalyst affect the diffusion of reactants to the active sites and products away from them. catalysis.blog

Electronic Properties: The arrangement of atoms and their electronic character influence the catalyst's ability to facilitate electron transfer, which is crucial in many catalytic cycles. catalysis.blog

Investigating SAR involves a combination of advanced characterization techniques, kinetic studies, and computational modeling. mdpi.com Understanding these relationships allows for the targeted development of more efficient catalysts, moving beyond a trial-and-error approach to a more predictive science. mdpi.com

Green Chemistry Metrics and Sustainable Catalysis Research

Sustainable catalysis is guided by the 12 Principles of Green Chemistry, which provide a framework for designing chemical processes that are safer and more environmentally benign. numberanalytics.comnumberanalytics.com Catalysis itself is a core principle, as catalytic reactions are inherently more sustainable than stoichiometric ones by reducing waste. numberanalytics.com To quantify the "greenness" of a catalytic process, several key metrics have been developed. nih.gov

These metrics provide a quantitative assessment of a process's efficiency and environmental impact, enabling researchers to compare different synthetic routes and identify areas for improvement. numberanalytics.comnumberanalytics.com

Key green chemistry metrics include:

Atom Economy (AE): Proposed by Barry Trost, Atom Economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy signifies less waste.

E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a more sustainable process.

The application of these metrics is crucial for advancing sustainable catalysis research. numberanalytics.comrsc.org By focusing on maximizing atom economy and minimizing the E-factor, chemists can design processes that are not only efficient but also have a significantly smaller environmental footprint.

Table 3: Key Green Chemistry Metrics for Evaluating Catalysis

| Metric | Formula | Ideal Value | Description |

|---|---|---|---|

| Atom Economy (AE) | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | 100% | Measures the percentage of reactant atoms incorporated into the final product. nih.gov |

| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | 0 | Quantifies the amount of waste generated per unit of product. nih.gov |

Advanced Spectroscopic Analysis and Structural Elucidation of 4 Phenylcyclohexanecarbaldehyde and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including 4-Phenylcyclohexanecarbaldehyde and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR for Assignment and Purity Assessment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional experiments that provide initial, yet crucial, insights into the molecular structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The aldehydic proton typically appears as a distinct singlet in the downfield region, around 9-10 ppm. The protons of the phenyl group resonate in the aromatic region, typically between 7.0 and 7.5 ppm. The protons on the cyclohexyl ring give rise to a series of multiplets in the upfield region, generally between 1.0 and 3.0 ppm. The integration of these signals provides a quantitative measure of the relative number of protons of each type, aiding in the confirmation of the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the downfield end of the spectrum, typically in the range of 190-200 ppm. The aromatic carbons of the phenyl ring show signals between 125 and 150 ppm. rsc.org The aliphatic carbons of the cyclohexyl ring are observed in the upfield region, generally from 20 to 50 ppm. The number of distinct signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule.

The purity of a sample of this compound can be assessed by examining both ¹H and ¹³C NMR spectra for the presence of any unexpected signals, which would indicate the presence of impurities.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound This table presents typical chemical shift ranges for the protons in this compound. Actual values may vary depending on the solvent and experimental conditions.

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.0 - 10.0 | Singlet (s) |

| Aromatic H | 7.0 - 7.5 | Multiplet (m) |

| Cyclohexyl H | 1.0 - 3.0 | Multiplets (m) |

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound This table presents typical chemical shift ranges for the carbons in this compound. Actual values may vary depending on the solvent and experimental conditions.

| Carbon Type | Chemical Shift (ppm) |

| Carbonyl C | 190 - 200 |

| Aromatic C | 125 - 150 |

| Cyclohexyl C | 20 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information about the types of atoms present, two-dimensional (2D) NMR techniques are indispensable for elucidating the connectivity and spatial relationships between them.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbons (³J-coupling). Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the tracing of the proton network within the cyclohexyl ring and establishing the connectivity between the ring and the aldehyde group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for unambiguously assigning the signals in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, an HMBC correlation between the aldehydic proton and the C1 carbon of the cyclohexyl ring would confirm their connectivity.

The stereochemistry of this compound, specifically the cis or trans relationship between the phenyl and aldehyde groups, can be inferred from the coupling constants observed in the ¹H NMR spectrum and through the use of Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY, which show through-space correlations between protons that are close to each other.

In-situ NMR Studies for Reaction Monitoring

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time directly within the NMR tube. mpg.deasahilab.co.jp This method allows for the observation of the disappearance of starting materials, the appearance of products, and the detection of any transient intermediates that may form during the course of a reaction involving this compound. researchgate.netbeilstein-journals.org

By acquiring a series of NMR spectra at regular time intervals, kinetic data can be obtained, providing insights into the reaction mechanism and rate. mpg.de For example, the conversion of this compound to its corresponding alcohol via a reduction reaction can be monitored by observing the decrease in the intensity of the aldehyde proton signal and the simultaneous increase in the signals corresponding to the newly formed alcohol. This real-time analysis is invaluable for optimizing reaction conditions and understanding the mechanistic pathways of transformations involving this compound. beilstein-journals.orged.ac.uk

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺, where M is the molecular weight of the compound (188.26 g/mol ). nih.gov The accurate mass measurement provided by high-resolution mass spectrometers can be used to confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation that involves multiple stages of mass analysis. In a typical MS/MS experiment, an ion of a specific mass-to-charge ratio (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are then analyzed.